1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol
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Overview
Description
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is a heterocyclic compound that features a triazolo-pyrazine core linked to a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol typically involves the construction of the triazolo-pyrazine core followed by the introduction of the piperidin-4-ol moiety. One common approach is to start with commercially available 2-amino-3,5-dibromopyrazine, which undergoes amination in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). The resulting diaminopyrazine is then treated with nitrite to form the triazolo-pyrazine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, antibacterial, and antiviral activities
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or immune responses . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar triazolo core, known for its diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: A closely related compound with potential anticancer and antibacterial properties.
1,2,4-Triazolo[1,5-a]pyrimidinone: Known for its applications in medicinal chemistry and agriculture.
Uniqueness
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol is unique due to its specific combination of a triazolo-pyrazine core with a piperidin-4-ol moiety. This structural arrangement can confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14N6O |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H14N6O/c11-10-13-9-8(12-3-6-16(9)14-10)15-4-1-7(17)2-5-15/h3,6-7,17H,1-2,4-5H2,(H2,11,14) |
InChI Key |
RVNXMQGJPHCBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
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